molecular formula C14H19NO B5941592 N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide

N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide

Cat. No.: B5941592
M. Wt: 217.31 g/mol
InChI Key: INEAWSSIEHWJQO-SOFGYWHQSA-N
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Description

N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a pentenyl substituent at the 3-position of the benzene ring. The (1E)-pent-1-en-1-yl group introduces stereoelectronic effects due to its trans-configuration, influencing reactivity and intermolecular interactions. Benzamides are widely studied for their pharmacological, catalytic, and material science applications, with structural variations modulating properties such as solubility, bioactivity, and synthetic utility .

Properties

IUPAC Name

N-ethyl-3-[(E)-pent-1-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-5-6-8-12-9-7-10-13(11-12)14(16)15-4-2/h6-11H,3-5H2,1-2H3,(H,15,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEAWSSIEHWJQO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC(=CC=C1)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC(=CC=C1)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide:

Compound Name Substituents Key Structural Differences Reference
4-Methyl-N-(2-(pent-1-en-1-yl)phenyl)benzamide Pentenyl group at 2-position of benzene; methyl at 4-position Positional isomerism of pentenyl and methyl groups
N-Ethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(pyridin-2-ylmethoxy)benzamide Triazole and pyridinylmethoxy groups at 3- and 4-positions Heterocyclic substituents vs. aliphatic pentenyl
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine-derived side chain Bulky aromatic substituent vs. ethyl-pentenyl

Key Observations :

  • The position of the pentenyl group (3- vs. 2-) significantly alters electronic distribution and steric hindrance .
  • Bulky aromatic groups (e.g., Rip-B) reduce solubility but improve binding affinity in receptor-based applications .

Comparison :

  • Direct amidation (e.g., Rip-B) typically achieves higher yields than multistep syntheses (e.g., Schiff base formation) .
  • Catalytic methods (e.g., boric acid in Schiff base synthesis) improve efficiency for complex substituents .

Key Findings :

  • The presence of electron-withdrawing groups (e.g., nitro in ) enhances therapeutic efficacy in oxidative stress models.
  • Neuroleptic benzamides (e.g., amisulpride) prioritize aromatic and polar substituents for blood-brain barrier penetration .

Spectroscopic and Analytical Data

Spectroscopic profiles highlight substituent-driven variations:

Compound 1H-NMR Shifts (ppm) IR Peaks (cm⁻¹) Reference
N-(4-chlorophenyl)-4-(methylsulfonyl)benzamide 7.8–8.2 (aromatic), 3.2 (SO2CH3) 1650 (amide C=O), 1350 (S=O)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 6.6–7.1 (aromatic), 3.7 (OCH3) 1638 (amide C=O), 3320 (OH)
2,4-Dinitro-N-(2-{[(1E)-phenylmethylene]amino}ethyl)benzamide 7.4–7.7 (imine), 3.7 (CH2NH) 1638 (C=N), 1350 (NO2)

Analysis :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) deshield adjacent protons, shifting NMR signals downfield .
  • Hydroxy and methoxy groups introduce distinct IR absorptions (e.g., 3320 cm⁻¹ for OH in Rip-D) .

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